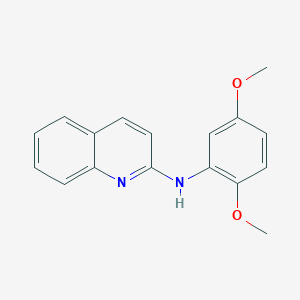
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene, also known as EFPTB, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Mécanisme D'action
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene works by reacting with ROS to produce a fluorescent signal, allowing for their detection in biological systems. The mechanism of action involves the oxidation of the ethoxy group on this compound by ROS, resulting in the formation of a highly fluorescent product. This reaction is specific to ROS and does not occur with other reactive species, making this compound a highly selective probe for ROS detection.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular functions, making it a safe and effective tool for studying ROS in biological systems. Its ability to selectively detect ROS has also allowed for the identification of new signaling pathways and potential therapeutic targets for ROS-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene is its high selectivity for ROS detection, allowing for the accurate measurement of ROS levels in biological systems. It is also easy to use and has minimal toxicity, making it a safe and effective tool for research. However, this compound has limitations in terms of its sensitivity and specificity, and further research is needed to optimize its performance in various biological systems.
Orientations Futures
Further research is needed to optimize the performance of 1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene in various biological systems and to develop new applications for its use. Possible future directions for research include the development of new fluorescent probes for the detection of other reactive species, the identification of new signaling pathways related to ROS, and the development of new therapeutic targets for ROS-related diseases. Additionally, research is needed to better understand the potential limitations and challenges associated with the use of this compound in various biological systems.
Méthodes De Synthèse
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene can be synthesized through a multi-step process involving the reaction of 2-ethoxyphenol with 2,3,5,6-tetrafluorobenzyl bromide, followed by the reaction of the resulting product with propenyl magnesium bromide. The final product is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene has shown potential in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are important signaling molecules that play a role in various physiological processes, but excessive ROS production can lead to cellular damage and disease. This compound has been shown to selectively detect ROS in cells and tissues, making it a valuable tool for studying ROS-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
IUPAC Name |
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4O2/c1-3-7-10-13(18)15(20)17(16(21)14(10)19)23-12-9-6-5-8-11(12)22-4-2/h3,5-9H,4H2,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNYEJHXMQYUNL-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)C=CC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)/C=C/C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-isopropylphenyl)-6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5813633.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5813642.png)
![N-[2-(aminocarbonyl)phenyl]-2-naphthamide](/img/structure/B5813653.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)


![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)
![4-ethoxy-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5813698.png)

![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)

![7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)